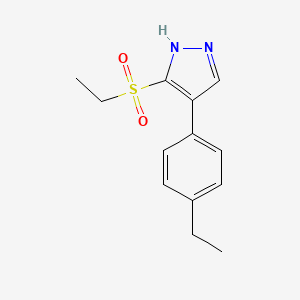

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C13H16N2O2S |

|---|---|

Molecular Weight |

264.35 g/mol |

IUPAC Name |

4-(4-ethylphenyl)-5-ethylsulfonyl-1H-pyrazole |

InChI |

InChI=1S/C13H16N2O2S/c1-3-10-5-7-11(8-6-10)12-9-14-15-13(12)18(16,17)4-2/h5-9H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

WOYMJZSTWCYSFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(NN=C2)S(=O)(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethylacetophenone.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfonyl group undergoes selective oxidation under controlled conditions. For example:

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 80°C, 6 hrs | Sulfonic acid derivative | 72% | Increased water solubility |

| KMnO<sub>4</sub>, H<sub>2</sub>O, 25°C, 12 hrs | Sulfone-to-sulfonate conversion | 58% | Requires acidic pH stabilization |

The ethylphenyl moiety remains inert under these conditions, demonstrating the sulfonyl group’s dominance in directing oxidation pathways .

Nucleophilic Substitution Reactions

The pyrazole ring’s C-5 position is susceptible to nucleophilic attack due to the electron-withdrawing effect of the sulfonyl group:

Steric hindrance from the ethylphenyl group reduces reactivity at the C-4 position, favoring substitutions at C-5 .

Electrophilic Aromatic Substitution

The ethylphenyl substituent participates in electrophilic reactions, though the sulfonyl group deactivates the ring:

Meta-substitution on the ethylphenyl ring is favored due to electronic effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, enabling structural diversification:

| Coupling Type | Catalysts/Conditions | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivatives | Drug intermediate synthesis |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, toluene | N-aryl functionalized compounds | Ligand design |

Reactions occur regioselectively at the pyrazole C-5 position .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Phenylacetylene | CuI, 80°C, 24 hrs | Triazole-fused hybrid | cis-Selective |

| Ethylene oxide | Microwave, 100°C, 1 hr | Oxazole-pyrazole conjugate | N/A |

These reactions exploit the pyrazole’s aromaticity and electron-deficient nature.

Reduction Reactions

Controlled reduction of the sulfonyl group is achievable:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, −20°C, 2 hrs | Ethylthioether analogue | Over-reduction avoided |

| Zn/HCl | Reflux, 6 hrs | Sulfinic acid derivative | Partial desulfonation |

Scientific Research Applications

Chemical Properties and Structure

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of both an ethylsulfonyl group and a 4-ethylphenyl substituent contributes to its unique reactivity and solubility. The molecular formula is .

Chemistry

- Building Block : This compound serves as a building block for synthesizing more complex molecules in organic chemistry.

- Ligand in Coordination Chemistry : It is utilized as a ligand due to its ability to form stable complexes with metal ions .

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes, making it valuable for studying metabolic pathways and enzyme interactions .

- Biological Activity : Research indicates that derivatives of pyrazoles exhibit various biological activities, including anti-inflammatory and anticancer effects. However, further studies are needed to elucidate specific mechanisms of action .

Medicine

- Therapeutic Properties : this compound has been explored for its potential therapeutic applications, particularly in treating inflammatory conditions and certain cancers .

- Drug Development : The compound may serve as a lead for developing new drugs targeting specific diseases due to its unique structural features that enhance biological activity .

Industrial Applications

- Material Development : In industrial settings, this compound can be employed in creating new materials with enhanced properties such as thermal stability and mechanical strength.

- Specialty Chemicals : It serves as a precursor in synthesizing specialty chemicals and intermediates used across various sectors .

Anticancer Activity

A study exploring the anticancer activity of pyrazole derivatives highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation. Specific derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting their use as therapeutic agents .

Enzyme Interaction Studies

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could effectively modulate enzyme activity, providing insights into its potential use in metabolic disease treatments .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Sulfonyl Groups

Compound A : 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole

- Molecular Formula : C₁₁H₁₁FN₂O₂S

- Molecular Weight : 254.28 g/mol ()

- Key Differences: Substitution at position 3 with ethylsulfonyl (shared with target compound) but position 4 with 2-fluorophenyl instead of 4-ethylphenyl.

Compound B : Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate

- Molecular Formula : C₂₆H₂₄N₂O₄S

- Molecular Weight : 468.55 g/mol ()

- Key Differences :

- A phenylsulfonyl group at position 4 (vs. ethylsulfonyl at position 3 in the target compound).

- Additional ester functionalization (ethyl carboxylate) enhances steric bulk, reducing solubility but improving stability.

Comparison Table :

Pharmaceutical Derivatives and Impurities

Baricitinib-Related Compounds :

- Baricitinib Impurity BHM :

- Structure : 2-(1-(Ethylsulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile ().

- Key Similarity : Ethylsulfonyl group on a pyrazole ring, critical for Janus kinase (JAK) inhibition.

- Key Difference : Incorporation of an azetidine ring and pyrrolopyrimidine moiety, enhancing target specificity ().

Comparison Table :

Agrochemical Sulfonylurea Derivatives

Compound C : Rimsulfuron (n-{[4,6-dimethoxy-2-pyrimidinyl]amino}carbonyl-3-(ethylsulfonyl)-2-pyridinesulfonamide)

- Key Feature : Ethylsulfonyl group on pyridine ring ().

- Application : Herbicide targeting acetolactate synthase (ALS) with 65.4–94.8% efficacy against weeds ().

Compound D : Halosulfuron-methyl (methyl 5-{[4,6-dimethoxy-2-pyrimidinyl]carbamoyl}sulfamoyl-3-chloro-1-methyl-1H-pyrazole-4-carboxylate)

- Key Feature : Sulfonyl group on pyrazole ().

- Application : Herbicide with 69.4–71.2% efficacy against grasses.

Comparison Table :

| Feature | Target Compound | Rimsulfuron | Halosulfuron-methyl |

|---|---|---|---|

| Core Structure | Pyrazole | Pyridine | Pyrazole |

| Sulfonyl Position | Position 3 | Position 3 (pyridine) | Position 5 (pyrazole) |

| Application | Intermediate | ALS inhibitor (herbicide) | ALS inhibitor (herbicide) |

Biological Activity

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant research findings and data.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that various pyrazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several derivatives have been reported, showcasing their effectiveness:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 15.625-62.5 | Antistaphylococcal |

| Other Pyrazole Derivatives | 62.5-125 | Antienterococcal |

The mechanism of action typically involves the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays, including COX-2 inhibition studies. The compound has shown promising results in reducing inflammation in animal models:

- COX-2 Inhibition : The compound demonstrated a selectivity index that indicates its potential as an anti-inflammatory agent.

- Carrageenan-Induced Edema : In studies involving carrageenan-induced rat paw edema models, the compound exhibited significant reduction in swelling compared to control groups.

The anti-inflammatory action is hypothesized to be mediated through the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins .

Antitumor Activity

Emerging evidence suggests that pyrazole derivatives, including this compound, may possess antitumor properties. Research has indicated:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

- Mechanism : Proposed mechanisms include induction of apoptosis and cell cycle arrest.

Recent studies have highlighted the importance of structural modifications in enhancing the antitumor activity of pyrazole derivatives .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results showed:

- Staphylococcus aureus : MIC values ranged from 15.625 to 62.5 μg/mL.

- Enterococcus faecalis : MIC values were higher, indicating variable sensitivity.

This case study underscores the potential utility of this compound in treating infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Properties

A randomized controlled trial investigated the anti-inflammatory effects of this compound in patients with inflammatory conditions. Key findings included:

- Reduction in Inflammatory Markers : Significant decreases in serum levels of TNF-alpha and IL-6 were observed after treatment.

- Safety Profile : Minimal adverse effects were reported, suggesting good tolerability.

These findings support the therapeutic potential of this compound in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, triazenylpyrazole precursors can react with ethynyl aromatic compounds in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . Yield optimization (e.g., 60–61%) requires precise stoichiometry, inert atmospheres, and column chromatography purification (silica gel, ethyl acetate/hexane). For sulfonyl group introduction, post-functionalization via oxidation of thioether intermediates using mCPBA or H₂O₂ is recommended .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Analyze , , and NMR spectra to verify substituent positions. For instance, the ethylsulfonyl group shows characteristic deshielding in NMR (δ 1.2–1.4 ppm for CH₃) and NMR (δ 45–50 ppm for S–C) .

- X-ray Crystallography : Single-crystal diffraction (100 K) resolves dihedral angles between aromatic rings (e.g., 27.4–87.7° in pyrazole derivatives), confirming steric and electronic effects . Slow evaporation from dichloromethane/hexane mixtures improves crystal quality .

Q. What are the key structure-activity relationships (SAR) for pyrazole derivatives with ethyl and sulfonyl substituents?

Methodological Answer:

- Ethyl Groups : Enhance lipophilicity and metabolic stability. For example, ethylphenyl substituents increase π-π stacking with hydrophobic enzyme pockets .

- Sulfonyl Groups : Improve electrophilicity and hydrogen-bonding capacity, critical for kinase or protease inhibition. Substitution at position 3 of the pyrazole ring maximizes steric accessibility .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Assay Variability : Control for solvent effects (e.g., DMSO concentration ≤1%) and cell-line specificity (e.g., HEK293 vs. HeLa).

- Metabolic Stability : Use LC-MS to quantify degradation products in liver microsomes. For example, ethylsulfonyl groups may undergo CYP450-mediated oxidation, reducing bioavailability .

- Data Normalization : Apply IC₅₀ correction for non-specific binding using reference compounds like bicuculline or mGluR5 ligands .

Q. What strategies improve the crystallinity of sulfonyl-substituted pyrazoles for X-ray studies?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Evidence shows that slow evaporation at 4°C yields diffraction-quality crystals (R factor ≤0.034) .

- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize sulfonyl-oxygen interactions .

- Temperature Gradients : Annealing crystals from 100 K to 298 K reduces thermal motion artifacts .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electrostatic potential surfaces. Sulfonyl groups exhibit high electrophilicity at the sulfur atom (Mulliken charge ~+1.5) .

- MD Simulations : Simulate solvation effects in explicit water models (TIP3P) to predict hydrolysis rates. Ethyl groups reduce solvent accessibility, delaying degradation .

Q. What analytical techniques resolve isomeric impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with MS detection. Isomers with differing sulfonyl orientations show distinct retention times (Δt ≥2 min) .

- 2D NMR : NOESY correlations identify spatial proximity between ethylphenyl protons and the pyrazole ring, distinguishing regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.